molecular formula C17H15ClN2O4 B2835388 1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034492-10-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2835388
CAS No.: 2034492-10-7
M. Wt: 346.77
InChI Key: CJYLOCXZMMXYGT-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that features a unique combination of bifuran and chloromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a bifuran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloromethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the bifuran moiety may yield bifuran-5-carboxylic acid derivatives, while substitution reactions on the chloromethoxyphenyl group can lead to various substituted phenyl derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to its combination of bifuran and chloromethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-14-6-4-11(18)9-13(14)20-17(21)19-10-12-5-7-16(24-12)15-3-2-8-23-15/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYLOCXZMMXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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